Cas no 2229169-03-1 (2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)

2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine
- EN300-1940237
- 2229169-03-1
- [2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine
-
- インチ: 1S/C7H9F6N/c8-6(9,10)5(7(11,12)13)4-1-3(4)2-14/h3-5H,1-2,14H2
- InChIKey: DDCSFBJLPJJKNP-UHFFFAOYSA-N
- ほほえんだ: FC(C(C(F)(F)F)C1CC1CN)(F)F
計算された属性
- せいみつぶんしりょう: 221.06391826g/mol
- どういたいしつりょう: 221.06391826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1940237-0.25g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 0.25g |
$1498.0 | 2023-09-17 | ||
Enamine | EN300-1940237-0.1g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 0.1g |
$1433.0 | 2023-09-17 | ||
Enamine | EN300-1940237-0.05g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 0.05g |
$1368.0 | 2023-09-17 | ||
Enamine | EN300-1940237-0.5g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 0.5g |
$1563.0 | 2023-09-17 | ||
Enamine | EN300-1940237-2.5g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 2.5g |
$3191.0 | 2023-09-17 | ||
Enamine | EN300-1940237-10.0g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 10g |
$7004.0 | 2023-06-02 | ||
Enamine | EN300-1940237-1.0g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 1g |
$1629.0 | 2023-06-02 | ||
Enamine | EN300-1940237-5.0g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 5g |
$4722.0 | 2023-06-02 | ||
Enamine | EN300-1940237-10g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 10g |
$7004.0 | 2023-09-17 | ||
Enamine | EN300-1940237-5g |
[2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropyl]methanamine |
2229169-03-1 | 5g |
$4722.0 | 2023-09-17 |
2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine 関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamineに関する追加情報
Research Briefing on 2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine (CAS: 2229169-03-1)
The compound 2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine (CAS: 2229169-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. Its structural features, including the cyclopropyl ring and hexafluoroisopropyl group, contribute to its stability and reactivity, making it a valuable building block in medicinal chemistry. Researchers have explored its utility in the development of enzyme inhibitors and receptor modulators, particularly in the context of neurological and metabolic disorders.
One of the most notable findings is the compound's potential as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents. Preliminary in vitro studies have demonstrated its ability to interact with serotonin transporters, suggesting a possible role in the treatment of depression and anxiety disorders. Further investigations are underway to optimize its pharmacokinetic properties and evaluate its efficacy in animal models.
In addition to its CNS applications, 2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine has shown promise in the field of oncology. Recent research has identified its derivatives as potential inhibitors of specific kinases involved in cancer cell proliferation. These findings underscore the versatility of this compound and its potential to address unmet medical needs across multiple therapeutic areas.
The synthesis of this compound has also been a focus of recent research. Advances in fluorination techniques and cyclopropanation reactions have enabled more efficient and scalable production methods. These developments are critical for ensuring the compound's availability for further preclinical and clinical studies.
In conclusion, 2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine represents a promising candidate for drug development, with applications spanning neurology, oncology, and beyond. Ongoing research aims to elucidate its mechanisms of action, optimize its therapeutic potential, and advance it through the drug development pipeline. This briefing underscores the importance of continued investment in the study of this compound and its derivatives.
2229169-03-1 (2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine) 関連製品
- 1806545-54-9(Methyl 2-(chloromethyl)-4-(2-cyanoethyl)benzoate)
- 1227494-08-7(2-Chloro-6-phenylpyridine-3-acetonitrile)
- 1469076-39-8(1-Amino-4-ethyl-2-methylhexan-3-ol)
- 1804413-26-0(Methyl 2-carboxybenzo[d]oxazole-4-carboxylate)
- 2137569-56-1(2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid)
- 2138020-49-0(2-Chloro-5-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine)
- 1694364-37-8(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde)
- 1807161-25-6(5-Fluoro-6-mercaptopicolinonitrile)
- 922494-92-6(1-Azaspiro[4.4]non-7-ene)
- 1804461-07-1(3-Amino-2-fluoro-5-(trifluoromethyl)mandelic acid)




